

PQR620: A Brain-Penetrant mTORC1/2 Inhibitor for Neurological Disorders

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Compound of Interest

Compound Name: PQR620

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Abstract

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1 and mTORC2). Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for a range of neurological disorders where mTOR signaling is dysregulated. Preclinical studies have demonstrated the potential of **PQR620** in models of Tuberous Sclerosis Complex (TSC) and Huntington's disease, showcasing its ability to modulate key pathological mechanisms. This document provides a comprehensive overview of the preclinical data on **PQR620** in the context of neurological disorders, including its mechanism of action, pharmacokinetic profile, and efficacy in relevant disease models. Detailed experimental methodologies and quantitative data are presented to offer a complete picture of its preclinical development. As of the latest available information, **PQR620** has not entered clinical trials for neurological indications.

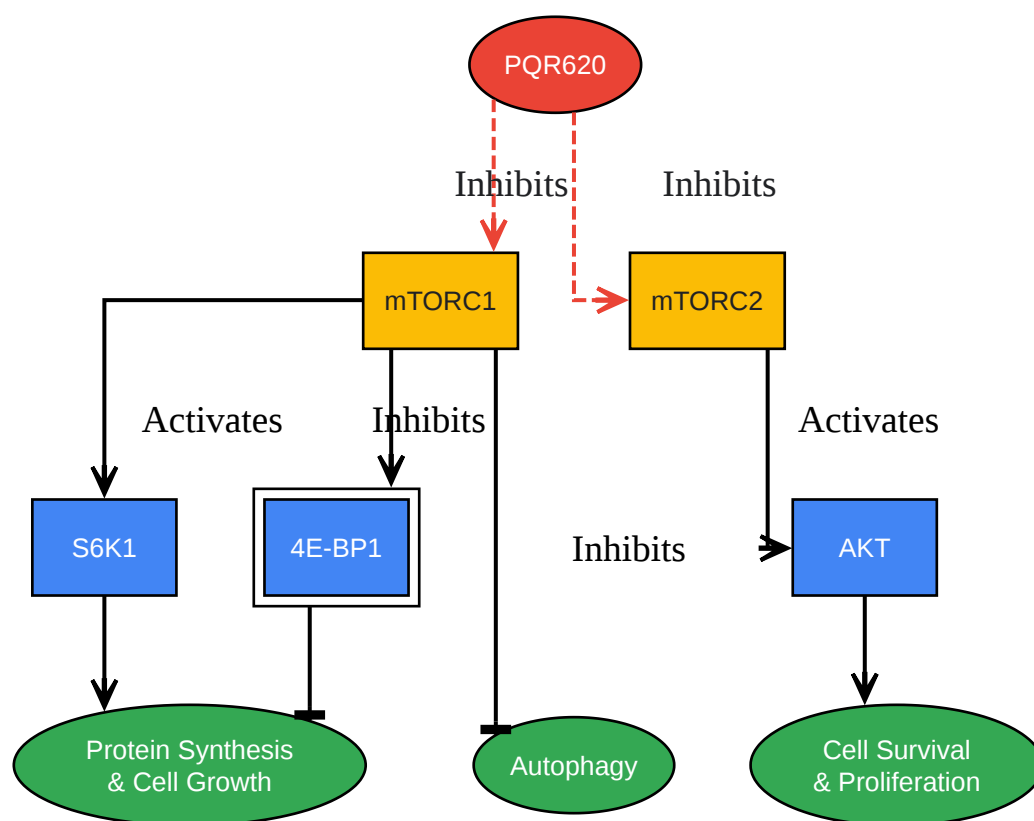
Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its aberrant activation is implicated in the pathophysiology of numerous diseases, including cancer and a variety of neurological disorders such as Tuberous Sclerosis Complex, Huntington's disease, Alzheimer's disease, and Parkinson's disease.^[1] First-generation mTOR

inhibitors, known as rapalogs, have shown limited efficacy in neurological conditions, partly due to their poor brain permeability.[2] **PQR620** was developed as a next-generation, brain-penetrant mTORC1/2 inhibitor to address this limitation.[1]

Mechanism of Action

PQR620 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to the downstream suppression of key signaling molecules involved in protein synthesis, cell growth, and autophagy.



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Caption: **PQR620** inhibits both mTORC1 and mTORC2 signaling pathways.

Pharmacokinetic Profile

Preclinical studies in mice have demonstrated that **PQR620** possesses favorable pharmacokinetic properties, including good oral bioavailability and excellent brain penetration.

Parameter	Value	Species	Reference
Maximum Concentration (Cmax) in Plasma	4.8 µg/mL	C57BL/6J mice	[3]
Maximum Concentration (Cmax) in Brain	7.7 µg/mL	C57BL/6J mice	[3]
Time to Maximum Concentration (Tmax) in Plasma and Brain	30 minutes	C57BL/6J mice	[1][4]
Half-life (t1/2) in Plasma and Brain	> 5 hours	C57BL/6J and Sprague-Dawley mice	[1][4]
Brain-to-Plasma Ratio	~1.6	Mice	[5]

Preclinical Efficacy in Neurological Disorder Models

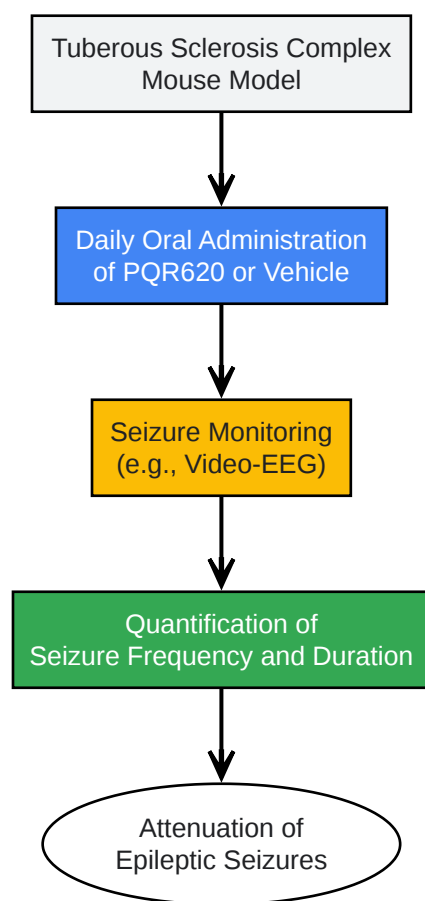
Tuberous Sclerosis Complex (TSC)

TSC is a genetic disorder characterized by the growth of benign tumors in multiple organs and is often associated with epilepsy. The disease is caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of mTORC1.

A preclinical study evaluated the efficacy of **PQR620** in a mouse model of TSC. The study reported that daily dosing of **PQR620** attenuated epileptic seizures.[1]

Experimental Protocol: Tuberous Sclerosis Complex Mouse Model

While the specific details of the protocol are not fully available in the public domain, a general workflow can be inferred from related studies.



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Caption: Experimental workflow for **PQR620** testing in a TSC mouse model.

Huntington's Disease

Huntington's disease is a progressive neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin protein (mHTT). Inhibition of the mTOR pathway has been shown to promote the clearance of mHTT aggregates through autophagy.

PQR620 has been evaluated in cellular models of Huntington's disease, where it demonstrated the ability to reduce levels of soluble mHTT and its aggregates.[6]

Experimental Protocol: Huntington's Disease Cell Models

The study utilized striatum-derived STHdh cells and HEK293T cells expressing mutant huntingtin.

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